molecular formula C20H15F2NOS B2502280 2,4-difluoro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide CAS No. 321431-82-7

2,4-difluoro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide

Cat. No.: B2502280
CAS No.: 321431-82-7
M. Wt: 355.4
InChI Key: TVLJSOOJRZBLBK-UHFFFAOYSA-N
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Description

    Starting Materials: 2,4-difluorobenzoic acid.

    Reaction Conditions: The carboxylic acid group is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Product: 2,4-difluorobenzoyl chloride.

  • Coupling Reaction

      Starting Materials: Benzyl phenyl sulfide and 2,4-difluorobenzoyl chloride.

      Reaction Conditions: The coupling reaction is performed in an organic solvent such as tetrahydrofuran (THF) under reflux conditions.

      Product: 2,4-difluoro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide.

  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 2,4-difluoro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide typically involves multiple steps:

    • Formation of the Phenylsulfanyl Intermediate

        Starting Materials: Benzyl chloride and thiophenol.

        Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

        Product: Benzyl phenyl sulfide.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

        Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

        Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.

        Products: Oxidized derivatives of the phenylsulfanyl group.

    • Reduction

        Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

        Conditions: Conducted in anhydrous solvents like ether or THF.

        Products: Reduced forms of the carboxamide group.

    • Substitution

        Reagents: Nucleophiles such as amines or alcohols.

        Conditions: Performed in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

        Products: Substituted derivatives at the difluorobenzene ring.

    Scientific Research Applications

    Chemistry

      Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.

      Material Science: Used in the development of advanced materials with specific electronic or optical properties.

    Biology

      Biochemical Probes: Utilized in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.

    Medicine

      Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents, particularly in oncology and anti-inflammatory research.

    Industry

      Polymer Synthesis: Employed in the synthesis of specialty polymers with tailored properties for specific industrial applications.

    Mechanism of Action

    The mechanism of action of 2,4-difluoro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The difluorobenzene and phenylsulfanyl groups can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which facilitate binding to the target sites. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

    Comparison with Similar Compounds

    Similar Compounds

      2,4-Difluoro-N-phenylbenzenecarboxamide: Lacks the phenylsulfanyl group, which may result in different binding properties and biological activities.

      N-{4-[(Phenylsulfanyl)methyl]phenyl}benzenecarboxamide: Does not contain the difluorobenzene moiety, potentially altering its reactivity and interaction with molecular targets.

    Uniqueness

    2,4-Difluoro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide is unique due to the presence of both difluorobenzene and phenylsulfanyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.

    Properties

    IUPAC Name

    2,4-difluoro-N-[4-(phenylsulfanylmethyl)phenyl]benzamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H15F2NOS/c21-15-8-11-18(19(22)12-15)20(24)23-16-9-6-14(7-10-16)13-25-17-4-2-1-3-5-17/h1-12H,13H2,(H,23,24)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    TVLJSOOJRZBLBK-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)SCC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H15F2NOS
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    355.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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